1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone is a versatile chemical compound with a unique structure that combines a thiazole ring and a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
It’s suggested that similar compounds bind to the colchicine binding site of tubulin . This binding can disrupt the polymerization of tubulin into microtubules, a critical process in cell division.
Biochemical Pathways
The compound’s interaction with tubulin can affect the mitotic spindle assembly, a structure necessary for cell division . This disruption can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone are currently unknown. Similar compounds have been shown to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Similar compounds have been found to bind to various receptors, which could potentially influence their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves the reaction of 2,4-dimethylthiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction. The process may also involve heating to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)propanone
- 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)butanone
Uniqueness
1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to its specific combination of the thiazole and piperazine rings, which confer unique chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-12(17-10(2)13-9)8-14-4-6-15(7-5-14)11(3)16/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVTZRKDNNCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.